molecular formula C21H26ClN3O3S B2432645 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1215712-12-1

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2432645
CAS No.: 1215712-12-1
M. Wt: 435.97
InChI Key: XBERFVQMQSQZLT-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 435.97. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-15-13-16(2)19-18(14-15)28-21(22-19)24(20(25)17-5-3-10-27-17)7-4-6-23-8-11-26-12-9-23;/h3,5,10,13-14H,4,6-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBERFVQMQSQZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol

The presence of the benzothiazole moiety is significant for its biological activity, as similar compounds have demonstrated various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives containing benzothiazole and furan rings have shown promising results against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Assay Type
Compound AA549 (Lung)2.12 ± 0.212D Assay
Compound BHCC827 (Lung)5.13 ± 0.972D Assay
Compound CNCI-H358 (Lung)0.85 ± 0.052D Assay
This compoundTBDTBDTBD

In vitro studies using MTS cytotoxicity and BrdU proliferation assays have shown that compounds with furan and benzothiazole derivatives exhibit significant cytotoxic effects against human lung cancer cells, suggesting that this compound may similarly inhibit cancer cell proliferation.

Antimicrobial Activity

The compound's antimicrobial properties are also noteworthy. Similar furan-benzothiazole derivatives have been tested for their efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DEscherichia coliX µg/mL
Compound EStaphylococcus aureusY µg/mL
This compoundTBD

In studies evaluating antimicrobial activity using broth microdilution methods, compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

The biological activity of benzothiazole and furan derivatives often involves interaction with DNA or cellular targets that disrupt normal cellular functions. For example, these compounds may bind within the minor groove of DNA, leading to interference with replication and transcription processes.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of furan-benzothiazole derivatives against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity in two-dimensional assays compared to three-dimensional formats .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related furan derivatives demonstrated effective inhibition against E. coli and S. aureus, suggesting that modifications in the structure could enhance antimicrobial efficacy .

Preparation Methods

Preparation of 4,6-Dimethylbenzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide under acidic conditions. This method, adapted from benzothiazole syntheses in PubChem entries, yields the intermediate in 75–85% purity. Key parameters include:

  • Reactants : 2-Amino-4,6-dimethylthiophenol (1.0 eq), cyanogen bromide (1.2 eq).
  • Conditions : Reflux in ethanol at 78°C for 6 hours.
  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and crystallization from hexane.

Synthesis of 3-Morpholinopropyl Chloride

The morpholinopropyl side chain is introduced via nucleophilic substitution. Morpholine reacts with 1-bromo-3-chloropropane in acetonitrile at 60°C for 12 hours, yielding 3-morpholinopropyl chloride in 90% yield.

Amide Bond Formation and Alkylation

N-Alkylation of 4,6-Dimethylbenzo[d]thiazol-2-amine

The primary amine undergoes alkylation with 3-morpholinopropyl chloride:

  • Reactants : 4,6-Dimethylbenzo[d]thiazol-2-amine (1.0 eq), 3-morpholinopropyl chloride (1.5 eq), K₂CO₃ (2.0 eq).
  • Conditions : Reflux in dimethylformamide (DMF) at 100°C for 8 hours.
  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate:hexane 3:7).

Coupling with Furan-2-Carboxylic Acid

The secondary amine is coupled with furan-2-carbonyl chloride using a Schotten-Baumann reaction:

  • Reactants : N-(3-Morpholinopropyl)-4,6-dimethylbenzo[d]thiazol-2-amine (1.0 eq), furan-2-carbonyl chloride (1.2 eq).
  • Conditions : Stirring in dichloromethane (DCM) with triethylamine (2.0 eq) at 0–5°C for 2 hours.
  • Yield : 80–85% after aqueous workup.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acid titration:

  • Procedure : Dissolve the carboxamide in anhydrous ethanol, add concentrated HCl (1.1 eq) dropwise at 0°C, and stir for 1 hour.
  • Isolation : precipitate filtration, washing with cold ethanol, and drying under vacuum.
  • Purity : ≥98% by HPLC (C18 column, acetonitrile:water 70:30).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, furan H-5), 7.45 (d, J=3.2 Hz, 1H, furan H-3), 6.72 (s, 1H, benzothiazole H-5), 3.58 (m, 4H, morpholine), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (S-O).

X-ray Diffraction (XRD)

The hydrochloride salt exhibits a crystalline Form-A, with peaks at 2θ = 5.3°, 10.4°, and 15.3°, consistent with morpholine-containing derivatives.

Process Optimization

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation yields, while ethers (THF) improve coupling efficiency.

Temperature Control

Coupling at ≤5°C minimizes side reactions, increasing carboxamide purity to >95%.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the preparation of the benzo[d]thiazole core. Key steps include:

  • Step 1: Formation of the 4,6-dimethylbenzo[d]thiazol-2-amine intermediate via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2: Coupling with 3-morpholinopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the secondary amine linkage .
  • Step 3: Furan-2-carboxamide introduction via nucleophilic acyl substitution, followed by hydrochloride salt formation .

Optimization Tips:

  • Temperature: Maintain 0–5°C during coupling reactions to minimize side products .
  • Solvent Choice: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reaction efficiency .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Advanced: How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations are critical for predicting:

  • Electrophilic Reactivity: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the benzo[d]thiazole and furan moieties .
  • Solvent Effects: Use implicit solvent models (e.g., PCM) to simulate interactions in polar solvents like DMSO or water .
  • Mechanistic Insights: Model reaction pathways (e.g., amide bond formation) to identify rate-limiting steps and transition states .

Validation: Cross-reference computed NMR chemical shifts (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) with experimental data to confirm structural accuracy .

Basic: What analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • Purity:
    • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
    • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} spectra to verify substituent integration (e.g., morpholinopropyl CH2_2 groups at δ 2.4–3.1 ppm) .
    • X-ray Crystallography: Resolve absolute configuration using SHELXL for small-molecule refinement .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis) .
  • Dose-Response Curves: Generate IC50_{50} values across ≥3 independent replicates to assess reproducibility .
  • Off-Target Screening: Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

Example: If conflicting cytotoxicity data arise, compare metabolic activity (MTT assay) vs. membrane integrity (LDH release) to differentiate mechanisms .

Basic: What structural features govern this compound’s biological activity?

Methodological Answer:
Key pharmacophores include:

  • Benzo[d]thiazole Core: Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Morpholinopropyl Side Chain: Improves solubility and mediates hydrogen bonding via the morpholine oxygen .
  • Furan Carboxamide: Acts as a hydrogen bond acceptor, critical for target engagement .

SAR Studies: Replace the 4,6-dimethyl groups with halogens (e.g., Cl, F) to modulate lipophilicity and potency .

Advanced: What strategies improve synthetic yield in gram-scale preparations?

Methodological Answer:

  • Catalysis: Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of aryl halides in the benzo[d]thiazole intermediate (yield increase from 60% to 85%) .
  • Microwave-Assisted Synthesis: Reduce reaction time for amide coupling from 12 hours to 30 minutes at 80°C .
  • Workflow Automation: Employ continuous-flow reactors for precise control of exothermic steps (e.g., HCl salt formation) .

Quality Control: Monitor intermediates via inline FTIR to detect undesired byproducts (e.g., dimerization) .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • Buffer Systems: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation Analysis:
    • HPLC-MS: Identify hydrolysis products (e.g., free furan-2-carboxylic acid) .
    • Kinetic Modeling: Calculate half-life (t1/2t_{1/2}) using first-order decay constants .
  • Light Sensitivity: Expose to UV-A (320–400 nm) to assess photodegradation; use amber vials if t1/2t_{1/2} < 6 hours .

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